molecular formula C13H6Br2O B1170173 C.I. Reactive Orange 26 CAS No. 12225-95-5

C.I. Reactive Orange 26

Cat. No.: B1170173
CAS No.: 12225-95-5
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Description

C.I. Reactive Orange 26 is a synthetic reactive dye primarily used in the textile industry for coloring cellulose fibers (e.g., cotton) and protein-based materials (e.g., wool). Reactive dyes form covalent bonds with substrates, ensuring high wash-fastness. These dyes are water-soluble due to sulfonic acid groups, complicating their removal from industrial wastewater .

Properties

CAS No.

12225-95-5

Molecular Formula

C13H6Br2O

Synonyms

C.I. Reactive Orange 26

Origin of Product

United States

Chemical Reactions Analysis

Reactive Orange Dyes: Key Reaction Mechanisms

Reactive dyes form covalent bonds with cellulose fibers through nucleophilic substitution or nucleophilic addition reactions. Although specific data for Reactive Orange 26 is unavailable, the general reactivity of dichlorotriazinyl and vinyl sulfone-based dyes (common in reactive oranges) is well-documented .

Nucleophilic Substitution (Dichlorotriazinyl Dyes)

Dyes like Reactive Orange 4 (CAS 12225-82-0) feature a 1,3,5-triazine ring with chlorine substituents. Hydrolysis and fixation occur via:

Dye–Cl+OHDye–OH+Cl Hydrolysis \text{Dye}–\text{Cl}+\text{OH}^-\rightarrow \text{Dye}–\text{OH}+\text{Cl}^-\quad \text{ Hydrolysis }Dye–Cl+Cellulose–ODye–O–Cellulose Fixation \text{Dye}–\text{Cl}+\text{Cellulose}–\text{O}^-\rightarrow \text{Dye}–\text{O}–\text{Cellulose}\quad \text{ Fixation }

Key properties :

  • Reaction rate depends on pH (optimized at pH 10–12) .

  • Halogen substituents influence solubility and binding efficiency .

Nucleophilic Addition (Vinyl Sulfone Dyes)

Dyes such as Reactive Orange 16 (CAS 12225-83-1) use a sulfatoethylsulfone group. The reactive intermediate forms under alkaline conditions:

Dye–SO2CH2CH2OSO3OHDye–SO2–CH=CH2\text{Dye}–\text{SO}_2–\text{CH}_2\text{CH}_2–\text{OSO}_3^-\xrightarrow{\text{OH}^-}\text{Dye}–\text{SO}_2–\text{CH}=\text{CH}_2

This intermediate reacts with cellulose:

Dye–SO2–CH=CH2+Cellulose–ODye–SO2CH2CH2–O–Cellulose\text{Dye}–\text{SO}_2–\text{CH}=\text{CH}_2+\text{Cellulose}–\text{O}^-\rightarrow \text{Dye}–\text{SO}_2–\text{CH}_2–\text{CH}_2–\text{O}–\text{Cellulose}

Comparative Reactivity and Stability

PropertyDichlorotriazinyl Dyes (e.g., RO4)Vinyl Sulfone Dyes (e.g., RO16)
Solubility in H₂O 70–100 g/L (50°C) 10–25 g/L (80°C)
Alkali Stability ModerateHigh
Fixation Efficiency 60–70%75–85%
By-products Chloride ionsSulfate ions

Degradation Pathways

Reactive orange dyes undergo biotic and abiotic degradation:

Biodegradation

  • Actinobacteria (e.g., Nocardiopsis sp.) decolorize Reactive Orange 16 (85.6% efficiency in 24 h) via enzymatic cleavage of azo bonds .

  • FTIR and HPLC confirm aromatic amine intermediates (e.g., 1,2-diaminobenzene) .

Electrochemical Reduction

  • Disperse Orange 62 (structurally similar) undergoes cathodic reduction at potentials below −600 mV:

    Azo groupAmino groups(Chromophore destruction)[5]\text{Azo group}\rightarrow \text{Amino groups}\quad (\text{Chromophore destruction})[5]

Synthetic Routes for Reactive Oranges

While Reactive Orange 26’s synthesis is unspecified, common methods include:

  • Diazotization : Coupling diazonium salts with naphthol derivatives (e.g., Reactive Orange 2) .

  • Triazine Condensation : Reacting aminophenyl sulfonic acids with cyanuric chloride (e.g., Reactive Orange 4) .

Critical Data Gaps

  • No peer-reviewed studies or patents directly reference C.I. Reactive Orange 26 .

  • C.I. Direct Orange 26 (CAS 3626-36-6) is a structurally distinct direct dye with solubility of 9.81 g/L (20°C) and no covalent fixation mechanism .

Note : The conflation of "Reactive" and "Direct" dye classes is a common nomenclature error. Users seeking reactive dye data should verify CAS numbers to avoid misalignment with direct dyes.

Comparison with Similar Compounds

Key Research Findings

  • Degradation Pathways : Reactive Orange 107 and analogous dyes degrade via azo bond cleavage, forming toxic intermediates (e.g., aromatic amines). ECO with rare-earth-doped ceria minimizes these byproducts via radical-driven mineralization .
  • Catalyst Design : Smaller crystallites (e.g., Ce₀.₈Nd₀.₂O₂ at 14.04 nm) enhance surface area and catalytic activity, though Gd³⁺ and Sm³⁺ doping achieve higher TOC removal .
  • Industrial Relevance : ECO achieves >35% TOC removal in 20 minutes, making it viable for textile wastewater treatment .

Data Tables

Table 1. Comparative Degradation Performance of Reactive Dyes

Dye Method Catalyst TOC Removal (%) Time (min)
Reactive Orange 107 ECO Ce₀.₈Sm₀.₂O₂ 36.0 20
Reactive Orange 107 EO None 24.0 20

Table 2. Structural and Functional Comparison of Orange Dyes

Property Reactive Orange 26 Reactive Orange 107 Direct Orange 26
Chromophore Azo Azo Azo
Reactive Group Triazine Triazine None
Primary Degradation Route ECO ECO Not studied

Q & A

Q. What analytical techniques are critical for characterizing the structural stability of C.I. Reactive Orange 26 under varying experimental conditions?

To assess structural stability, researchers should employ Fourier-transform infrared spectroscopy (FTIR) to monitor functional group changes (e.g., -N=N- bonds, sulfonic groups) and gas chromatography-mass spectrometry (GC-MS) to identify degradation intermediates. For instance, FTIR can detect shifts in absorbance peaks corresponding to aromatic or azo bonds during oxidative processes, while GC-MS enables tracking of low-molecular-weight compounds like phenols or carboxylic acids . Coupling these with total organic carbon (TOC) analysis quantifies mineralization efficiency.

Q. How should researchers design controlled experiments to evaluate the pH dependence of this compound degradation?

A robust experimental design requires isolating pH as the independent variable while maintaining fixed parameters (e.g., catalyst concentration, temperature, reaction time). For example, compare degradation rates at pH 3, 7, and 9 using UV-Vis spectroscopy to track decolorization kinetics. Include control groups without catalysts to distinguish pH effects from catalytic activity. Document reproducibility by repeating trials ≥3 times and using statistical tools (e.g., ANOVA) to validate significance .

Q. What methodologies are recommended for synthesizing this compound analogs to study structure-activity relationships?

Use stepwise substitution reactions to modify functional groups (e.g., replacing sulfonic groups with carboxylates) while retaining the azo backbone. Characterize analogs using nuclear magnetic resonance (NMR) for purity and high-performance liquid chromatography (HPLC) for yield quantification. Validate reactivity by testing dye-fiber covalent bonding efficiency under standardized textile dyeing protocols .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in proposed degradation pathways for this compound during advanced oxidation processes?

Contradictions often arise from competing radical pathways (e.g., hydroxyl vs. superoxide radicals). To address this, employ electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to identify dominant radical species. Pair this with intermediate profiling via GC-MS to map degradation byproducts. For example, if phenolic intermediates dominate, hydroxyl radicals likely drive degradation; if aliphatic acids prevail, non-radical pathways (e.g., direct electron transfer) may be significant .

Q. What strategies optimize catalyst selection for enhancing the electrochemical mineralization efficiency of this compound?

Screen doped metal oxides (e.g., Gd³⁺/CeO₂, Nd³⁺/CeO₂) using cyclic voltammetry to assess redox activity. Prioritize catalysts with high oxygen vacancy concentrations, as these enhance •OH generation. Validate performance via TOC removal rates and electrochemical impedance spectroscopy (EIS) to correlate catalytic efficiency with charge-transfer resistance. For reproducibility, adhere to standardized electrode preparation protocols and report doping ratios explicitly .

Q. How can researchers reconcile discrepancies between laboratory-scale and pilot-scale degradation efficiencies for this compound?

Discrepancies often stem from mass transfer limitations or scaling inefficiencies. Conduct computational fluid dynamics (CFD) simulations to model reactor hydrodynamics and identify dead zones. Validate with tracer studies using inert dyes. Additionally, compare activation energies (derived from Arrhenius plots) across scales to determine if kinetic limitations dominate .

Methodological Guidance

What frameworks ensure rigorous formulation of research questions for studying this compound’s environmental fate?

Apply the PICO framework:

  • P opulation: Aqueous solutions of this compound.
  • I ntervention: Photocatalytic degradation using TiO₂/UV.
  • C ontrol: Dark conditions or non-catalytic UV exposure.
  • O utcome: Degradation half-life and intermediate toxicity. Supplement with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize questions with high environmental impact .

Q. How should researchers address variability in analytical data when quantifying this compound adsorption on cellulose fibers?

Pre-treat samples to remove interfering ions (e.g., via ion-exchange resins) and standardize adsorption isotherm models (Langmuir vs. Freundlich). Report confidence intervals for fitted parameters and use sensitivity analysis to identify error-prone steps (e.g., fiber pretreatment, dye extraction). Cross-validate results with independent techniques like X-ray photoelectron spectroscopy (XPS) .

Data Validation and Reproducibility

Q. What steps are essential for reproducing electrochemical degradation results of this compound across laboratories?

Document electrode pretreatment (e.g., polishing with alumina slurry), electrolyte composition (e.g., 0.1 M Na₂SO₄), and reference electrode calibration. Share raw voltammetry data and TOC calibration curves. Use interlaboratory comparisons with standardized dye solutions to identify protocol deviations .

Q. How can researchers mitigate biases in interpreting spectroscopic data during this compound degradation studies?

Apply baseline correction algorithms to FTIR/UV-Vis spectra and deconvolute overlapping peaks using software (e.g., OriginLab, PeakFit). Blind data analysis, where possible, reduces confirmation bias. Report limits of detection/quantitation (LOD/LOQ) for all instruments .

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